Cas no 1909327-58-7 (3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride)

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic organic compound belonging to the tetrahydroisoquinoline class. Its molecular structure features a fused bicyclic ring system with three methyl substituents, enhancing its steric and electronic properties. The hydrochloride salt form improves solubility and stability, making it suitable for various research and pharmaceutical applications. This compound is of interest in medicinal chemistry due to its potential as a precursor or intermediate in the synthesis of bioactive molecules, particularly those targeting neurological pathways. Its well-defined structure and purity ensure reproducibility in experimental settings, supporting its use in method development and mechanistic studies.
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride structure
1909327-58-7 structure
商品名:3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS番号:1909327-58-7
MF:C12H18ClN
メガワット:211.731022357941
MDL:MFCD29034004
CID:5221204
PubChem ID:121552337

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 化学的及び物理的性質

名前と識別子

    • 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
    • MDL: MFCD29034004
    • インチ: 1S/C12H17N.ClH/c1-9-4-5-10-8-13-12(2,3)7-11(10)6-9;/h4-6,13H,7-8H2,1-3H3;1H
    • InChIKey: OAYUUWNTYUFBJI-UHFFFAOYSA-N
    • ほほえんだ: CC1(NCC2=CC=C(C)C=C2C1)C.Cl

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-224988-0.5g
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
1909327-58-7 95%
0.5g
$699.0 2024-06-20
Enamine
EN300-224988-0.05g
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
1909327-58-7 95%
0.05g
$612.0 2024-06-20
1PlusChem
1P01AN9Q-250mg
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
1909327-58-7 95%
250mg
$890.00 2024-06-17
1PlusChem
1P01AN9Q-5g
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
1909327-58-7 90%
5g
$2670.00 2023-12-19
1PlusChem
1P01AN9Q-500mg
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
1909327-58-7 90%
500mg
$926.00 2023-12-19
1PlusChem
1P01AN9Q-100mg
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
1909327-58-7 95%
100mg
$853.00 2024-06-17
Enamine
EN300-224988-2.5g
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
1909327-58-7 95%
2.5g
$1428.0 2024-06-20
Enamine
EN300-224988-1.0g
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
1909327-58-7 95%
1.0g
$728.0 2024-06-20
Enamine
EN300-224988-0.25g
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
1909327-58-7 95%
0.25g
$670.0 2024-06-20
Enamine
EN300-224988-10.0g
3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
1909327-58-7 95%
10.0g
$3131.0 2024-06-20

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 関連文献

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochlorideに関する追加情報

Recent Advances in the Study of 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1909327-58-7)

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1909327-58-7) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in neuroprotection, anti-inflammatory effects, and as a precursor for the synthesis of more complex bioactive molecules. This research brief consolidates the latest findings related to this compound, providing insights into its mechanisms of action, therapeutic potential, and recent advancements in synthesis and characterization.

One of the key areas of investigation has been the neuroprotective properties of 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Studies have demonstrated its ability to mitigate oxidative stress and reduce neuronal damage in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound appears to act through multiple pathways, including the modulation of mitochondrial function and the inhibition of pro-inflammatory cytokines. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders, although further in vivo studies are needed to validate these effects.

In addition to its neuroprotective effects, recent research has highlighted the compound's role in anti-inflammatory applications. Experimental data indicate that 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can suppress the activation of NF-κB, a critical regulator of inflammatory responses. This property makes it a promising candidate for the development of novel anti-inflammatory drugs, particularly for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Advances in the synthetic chemistry of this compound have also been reported. Researchers have developed more efficient and scalable methods for its production, addressing previous challenges related to yield and purity. These improvements are crucial for facilitating further pharmacological studies and potential commercialization. Notably, the use of green chemistry principles in the synthesis process has been emphasized, aligning with the growing demand for sustainable pharmaceutical manufacturing practices.

Despite these promising developments, challenges remain in the clinical translation of 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Issues such as bioavailability, pharmacokinetics, and long-term safety profiles need to be thoroughly investigated. Current research is focusing on structural modifications to enhance its pharmacological properties while minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1909327-58-7) represents a versatile and promising compound in the realm of chemical biology and drug development. Its dual neuroprotective and anti-inflammatory effects, coupled with advancements in synthetic methodologies, underscore its potential for therapeutic applications. Continued research efforts will be essential to fully realize its benefits and address existing limitations, paving the way for its integration into clinical practice.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量